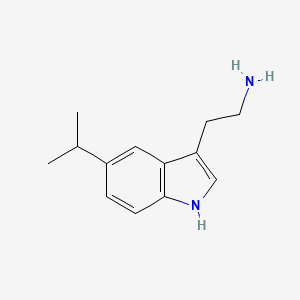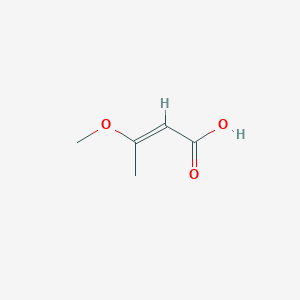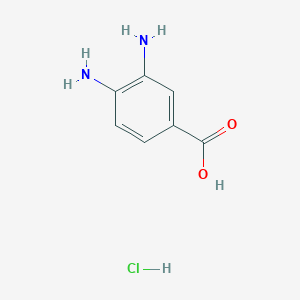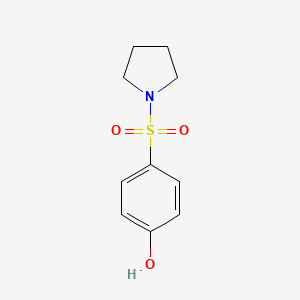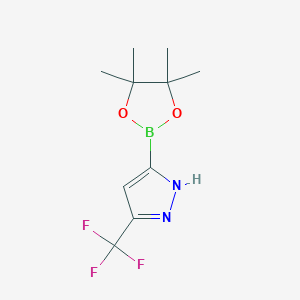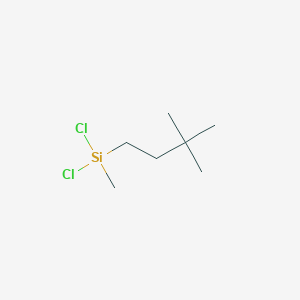
Dichloro(3,3-dimethylbutyl)(methyl)silane
描述
Dichloro(3,3-dimethylbutyl)(methyl)silane is an organosilicon compound with the molecular formula C7H16Cl2Si. It is a colorless liquid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(3,3-dimethylbutyl)(methyl)silane can be synthesized through the reaction of 3,3-dimethylbutylmagnesium chloride with methyltrichlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the reaction of 3,3-dimethylbutyl chloride with methylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
化学反应分析
Types of Reactions
Dichloro(3,3-dimethylbutyl)(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Water or protic solvents under ambient conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Dichloro(3,3-dimethylbutyl)(methyl)silane has several applications in scientific research:
作用机制
The mechanism of action of dichloro(3,3-dimethylbutyl)(methyl)silane involves its reactivity with nucleophiles and water. The compound’s silicon atom is highly electrophilic due to the presence of two chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes .
相似化合物的比较
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with two methyl groups instead of a 3,3-dimethylbutyl group.
Dichloromethylsilane: Contains one methyl group and one chlorine atom bonded to silicon.
Chlorodimethylsilane: Has one chlorine atom and two methyl groups attached to silicon.
Uniqueness
Dichloro(3,3-dimethylbutyl)(methyl)silane is unique due to the presence of the 3,3-dimethylbutyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical synthesis applications where these properties are advantageous .
属性
IUPAC Name |
dichloro-(3,3-dimethylbutyl)-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-7(2,3)5-6-10(4,8)9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJXUSQFPFAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278153 | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-34-2 | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157223-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(3,3-dimethylbutyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
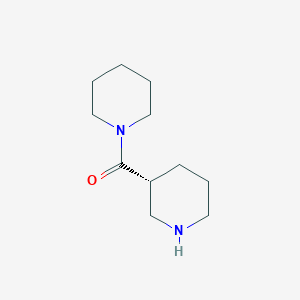
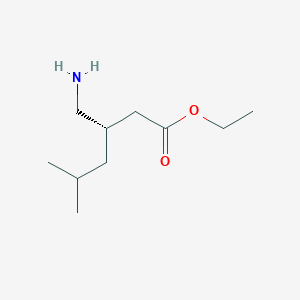
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
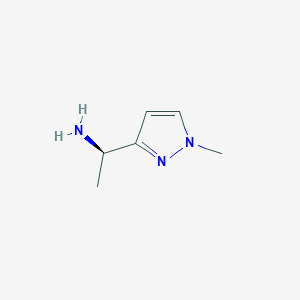
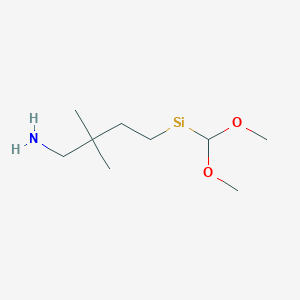

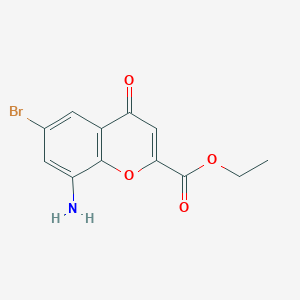

![(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate](/img/structure/B3106180.png)
